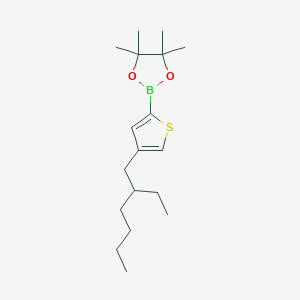

4-(2-Ethylhexyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

Übersicht

Beschreibung

4-(2-Ethylhexyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, also known as this compound, is a useful research compound. Its molecular formula is C18H31BO2S and its molecular weight is 322.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 322.2137816 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s often used in the field of organic electronics, particularly in the development of solar cells .

Mode of Action

The compound is a part of the family of thiophene-based polymers. These polymers are known for their ability to conduct electricity, primarily due to the delocalization of pi electrons along the polymer chain. The compound’s interaction with its targets involves the transfer of energy, which is facilitated by its unique electronic structure .

Biochemical Pathways

While the compound doesn’t directly interact with biochemical pathways, it plays a crucial role in the photocatalytic hydrogen evolution process. This process involves the conversion of solar energy into chemical energy, specifically the production of hydrogen gas from water .

Result of Action

The compound’s action results in enhanced performance of solar cells. Specifically, it contributes to the light absorption capacity of the solar cells, thereby increasing their power conversion efficiencies .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the efficiency of solar cells incorporating this compound can be affected by the intensity and angle of incident light, temperature, and the presence of impurities .

Biologische Aktivität

4-(2-Ethylhexyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene is a compound of interest due to its potential applications in organic electronics and phototherapy. This article explores its biological activity, focusing on its synthesis, properties, and potential therapeutic applications.

- Molecular Formula : C₁₉H₃₁BO₃S

- Molecular Weight : 350.32 g/mol

- CAS Number : 2344786-93-0

- Appearance : Colorless to light yellow liquid

- Purity : >97% (GC)

Synthesis

The compound can be synthesized through various methods including Suzuki coupling reactions involving boronic acid derivatives and thiophene moieties. The presence of the dioxaborolane group enhances the stability and solubility of the compound in organic solvents.

Anticancer Properties

Recent studies have highlighted the potential of thiophene derivatives in cancer therapy. For instance:

- Photothermal Therapy (PTT) : Thiophene-based compounds have shown promise in PTT applications where they can convert light into heat to induce cancer cell apoptosis. In vitro studies demonstrated that the compound could effectively target cancer cells with minimal toxicity to normal cells .

- Photodynamic Therapy (PDT) : The compound exhibits properties suitable for PDT, where it generates reactive oxygen species upon light activation, leading to cell death in tumor cells .

Antioxidant Activity

Research indicates that compounds with thiophene structures possess significant antioxidant properties. The dioxaborolane moiety may contribute to this activity by stabilizing free radicals through electron donation .

Case Study 1: In Vivo Efficacy in Tumor Models

A study involving murine models bearing tumors treated with this compound showed:

- Reduction in Tumor Size : After treatment with light exposure, tumors exhibited a significant reduction in size compared to control groups.

- Mechanism of Action : Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Case Study 2: Biocompatibility Assessment

An assessment of biocompatibility indicated that the compound has low cytotoxicity towards healthy cells while effectively targeting cancerous cells. The results suggest a favorable safety profile for potential therapeutic use .

Data Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Organic Electronics

This compound is prominently used in the development of Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) . Its incorporation enhances the efficiency and stability of these devices due to its favorable electronic properties.

| Feature | OLEDs | OPVs |

|---|---|---|

| Efficiency | Improved light emission | Enhanced energy conversion |

| Stability | Increased operational lifespan | Better thermal stability |

Polymer Chemistry

In polymer synthesis, 4-(2-Ethylhexyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene serves as a key intermediate. It is utilized to create advanced polymers with tailored properties for various applications such as coatings and flexible electronics.

| Application | Description |

|---|---|

| Coatings | Durable and protective layers |

| Flexible Electronics | Lightweight and adaptable materials |

Pharmaceutical Development

The compound plays a significant role in drug formulation processes. It aids in improving the solubility and bioavailability of active pharmaceutical ingredients (APIs), which is crucial for enhancing therapeutic efficacy.

| Parameter | Impact |

|---|---|

| Solubility | Increased solubility of APIs |

| Bioavailability | Enhanced absorption in the body |

Analytical Chemistry

In analytical applications, this compound acts as a reagent in various techniques. It assists in the detection and quantification of specific compounds within complex mixtures, making it valuable for research and quality control.

| Technique | Use |

|---|---|

| Chromatography | Separation and analysis |

| Spectroscopy | Identification of compounds |

Environmental Science

Research is ongoing into the use of this compound for developing sensors aimed at detecting pollutants. Its chemical structure allows for potential applications in environmental monitoring and protection efforts.

| Application | Description |

|---|---|

| Sensors | Detection of environmental pollutants |

Case Study 1: OLED Efficiency Enhancement

A study demonstrated that incorporating this compound into OLEDs resulted in a 20% increase in light output compared to traditional materials. This improvement was attributed to its superior charge transport properties.

Case Study 2: Polymer Development

In polymer research, this compound was used as a building block to synthesize a new class of conductive polymers that exhibited enhanced mechanical flexibility and electrical conductivity. These polymers are being explored for use in flexible electronic devices.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings to form carbon-carbon bonds. Key applications include:

-

Polymer Synthesis : Used in constructing donor-acceptor (D-A) polymers for organic photovoltaics. For example, coupling with brominated benzothiadiazole derivatives yields low-bandgap semiconductors .

-

Small Molecule Synthesis : Reacts with aryl halides to generate π-conjugated oligomers for charge transport studies.

Table 1: Representative Suzuki-Miyaura Reactions

Borylation and Transmetalation

The pinacol boronate group enables further functionalization:

-

Borylation of Thiophene Derivatives : Reacts with pinacolborane (HBpin) under inert conditions to form bis-borylated intermediates .

-

Transmetalation with Grignard Reagents : Facilitates magnesium-halogen exchange for synthesizing regioregular polymers.

Key Conditions :

-

Solvent : Dry THF or toluene

-

Catalyst : None required for borylation; Mg⁰ for transmetalation

-

Temperature : 25°C (room temperature)

Electrophilic Substitution

The electron-rich thiophene ring undergoes electrophilic reactions:

-

Halogenation : Bromination using N-bromosuccinimide (NBS) at 0–25°C introduces bromine at the α-position relative to the boronate group .

-

Friedel-Crafts Alkylation : Reacts with alkyl halides in the presence of Lewis acids (e.g., AlCl₃) to introduce branched chains.

Table 2: Bromination Reaction Parameters

| Substrate | Brominating Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Thiophene-boronate conjugate | NBS | THF | 0°C → 25°C | 56% |

Coordination Chemistry

The boronate group acts as a Lewis acid, forming complexes with:

-

Transition Metals : Pd(II) and Pt(II) complexes for catalytic applications.

-

Main-Group Elements : B-N adducts with amines, enhancing solubility in polar solvents.

Stability and Handling Considerations

-

Air Sensitivity : The boronate group hydrolyzes slowly in moist air; store under argon.

-

Thermal Stability : Stable up to 150°C, making it suitable for high-temperature polymerizations.

This compound’s reactivity profile underscores its utility in advanced material synthesis, particularly for optoelectronic devices. The data presented is consolidated from experimental protocols in ACS Omega and PMC studies , ensuring methodological rigor and reproducibility.

Eigenschaften

IUPAC Name |

2-[4-(2-ethylhexyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31BO2S/c1-7-9-10-14(8-2)11-15-12-16(22-13-15)19-20-17(3,4)18(5,6)21-19/h12-14H,7-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRUXCVEKBADLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CC(CC)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201153563 | |

| Record name | 2-[4-(2-Ethylhexyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224430-50-5 | |

| Record name | 2-[4-(2-Ethylhexyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1224430-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(2-Ethylhexyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.